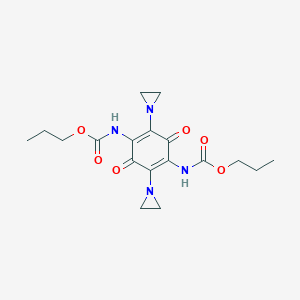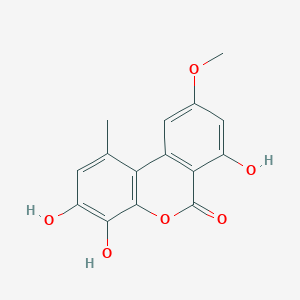![molecular formula C19H21NO5 B161555 (E)-3-(3,4-dihydroxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide CAS No. 136944-24-6](/img/structure/B161555.png)
(E)-3-(3,4-dihydroxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(3,4-dihydroxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide, also known as Cucurbitacin E, is a natural compound found in various plants belonging to the Cucurbitaceae family. Cucurbitacin E has been studied for its potential therapeutic properties due to its anti-inflammatory, anti-cancer, and anti-microbial activities.
Mechanism Of Action
The mechanism of action of (E)-3-(3,4-dihydroxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide E is not fully understood. However, research has shown that (E)-3-(3,4-dihydroxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide E may inhibit the activity of various signaling pathways involved in inflammation and cancer progression.
Biochemical And Physiological Effects
(E)-3-(3,4-dihydroxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide E has been shown to have various biochemical and physiological effects. Research has shown that (E)-3-(3,4-dihydroxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide E can inhibit the activity of various enzymes and proteins involved in inflammation and cancer progression. Additionally, (E)-3-(3,4-dihydroxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide E has been found to induce apoptosis, or programmed cell death, in cancer cells.
Advantages And Limitations For Lab Experiments
(E)-3-(3,4-dihydroxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide E has several advantages for lab experiments, including its availability and low cost. However, (E)-3-(3,4-dihydroxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide E has several limitations, including its low solubility in water and potential toxicity at high concentrations.
Future Directions
There are several future directions for the study of (E)-3-(3,4-dihydroxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide E. Research could focus on optimizing the synthesis of (E)-3-(3,4-dihydroxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide E to improve its availability and reduce its cost. Additionally, further research could be conducted to better understand the mechanism of action of (E)-3-(3,4-dihydroxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide E and its potential therapeutic applications. Finally, research could focus on developing novel derivatives of (E)-3-(3,4-dihydroxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide E with improved pharmacological properties.
Synthesis Methods
(E)-3-(3,4-dihydroxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide E can be synthesized through various methods, including extraction from plant sources or chemical synthesis. Chemical synthesis involves the use of various reagents and catalysts to produce (E)-3-(3,4-dihydroxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide E in a laboratory setting.
Scientific Research Applications
(E)-3-(3,4-dihydroxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide E has been extensively studied for its potential therapeutic applications. Research has shown that (E)-3-(3,4-dihydroxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide E has anti-inflammatory properties, which could make it a potential treatment for inflammatory diseases such as arthritis. Additionally, (E)-3-(3,4-dihydroxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide E has been found to have anti-cancer properties, which could make it a potential treatment for various types of cancer.
properties
CAS RN |
136944-24-6 |
|---|---|
Product Name |
(E)-3-(3,4-dihydroxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide |
Molecular Formula |
C19H21NO5 |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
(E)-3-(3,4-dihydroxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide |
InChI |
InChI=1S/C19H21NO5/c1-24-17-7-4-14(12-18(17)25-2)9-10-20-19(23)8-5-13-3-6-15(21)16(22)11-13/h3-8,11-12,21-22H,9-10H2,1-2H3,(H,20,23)/b8-5+ |
InChI Key |
WWELEILTWYPGMY-VMPITWQZSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)CCNC(=O)/C=C/C2=CC(=C(C=C2)O)O)OC |
SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C=CC2=CC(=C(C=C2)O)O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C=CC2=CC(=C(C=C2)O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B161472.png)
![2-([(Benzyloxy)carbonyl]amino)-3,3,3-trifluoro-2-methylpropanoic acid](/img/structure/B161474.png)
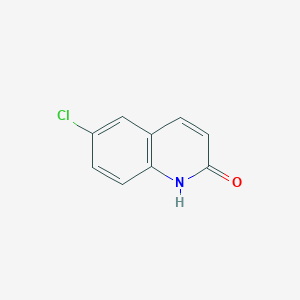
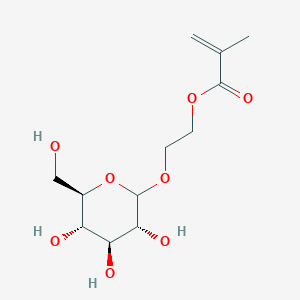
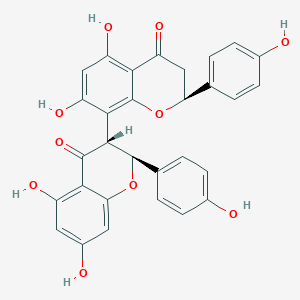
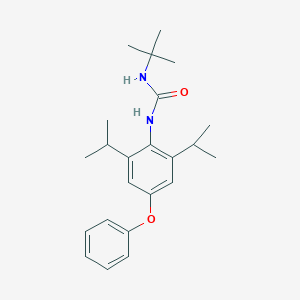
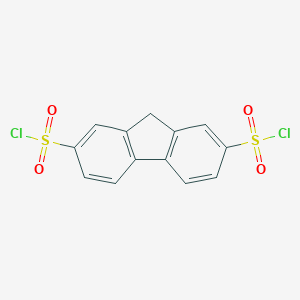
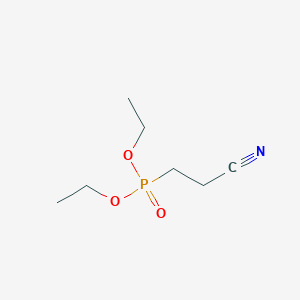
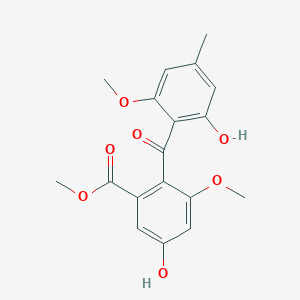
![[(2R)-2-hydroxy-3-oxobutyl] dihydrogen phosphate](/img/structure/B161495.png)
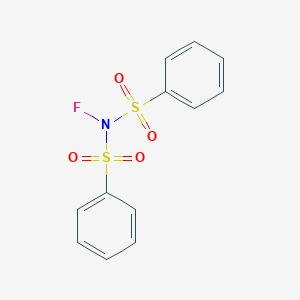
![4-Methyl-4h-furo[3,2-b]pyrrole](/img/structure/B161499.png)
